4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.
Reduction: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It serves as a building block for the development of new pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-5-(trifluoromethyl)pyrazole-3-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-12-3(2-13)4(7)5(11-12)6(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWSFUBGAHODQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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